molecular formula C21H32ClN5O3 B602398 8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 105496-33-1

8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B602398
M. Wt: 437.97
InChI Key:
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Description

A metabolite of Buspirone

Scientific Research Applications

Conformational Studies

  • NMR Analysis of Piperazine Rings : Research on the compound's analogues, including buspirone, has been conducted using NMR spectroscopy. This study focused on understanding the conformations of piperazine rings in these compounds, indicating dynamic exchange processes in their structures (Chilmonczyk et al., 1996).

Solid-State Structure

  • Crystallography of Buspirone Free Base : A crystallographic study revealed that in its solid state, the compound exists as an extended conformer with specific chair and sofa conformations for the piperazinyl and glutarimide units, respectively (Kozioł et al., 2006).

Anticonvulsant Activity

  • Evaluation as Anticonvulsant Agents : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. This study showed that most compounds displayed anticonvulsant activity in certain tests, with some being identified as potent and relatively weakly neurotoxic (Obniska et al., 2006).

Synthesis Methods

  • One-Pot Synthesis of Buspirone Hydrochloride : A study on the synthesis of buspirone hydrochloride, a related compound, achieved a 51.8% overall yield using a modified protocol. This research highlights the compound's efficient synthesis process (Luo et al., 2011).

Microbial Reduction

  • Enantioselective Microbial Reduction : Research has been conducted on the microbial reduction of this compound to its enantiomers. The study describes the processes and the enzymes involved in achieving high yields and enantiomeric excesses (Patel et al., 2005).

Binding Affinity and Receptor Interaction

  • 5-HT1A Receptor Interaction Studies : Investigations have been carried out to understand the compound's interaction with 5-HT1A receptors, its binding affinity, and its role as a partial agonist in certain receptor subtypes (Goetz et al., 1995).

Pharmacological Profiling

  • Pharmacological Activity Relationship : Studies have been conducted to understand the relationship between the compound's chemical structure and its antiemetic and psychotropic activities. These findings contribute to the development of related psychotropic drugs (Naletov et al., 1997).

Molecular Structure Analysis

  • Interdisciplinary Study of Molecular Structure : An interdisciplinary study combining X-ray, NMR, IR, and theoretical quantum mechanical approaches was conducted to elucidate the molecular structure of buspirone and its analogues, providing insights into their potential interaction with receptors (Chilmonczyk et al., 1995).

properties

IUPAC Name

8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAUDMPUKWYRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733360
Record name 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy Buspirone

CAS RN

105496-33-1
Record name 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
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8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

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